4-(Trifluorometil)quinolina

Descripción general

Descripción

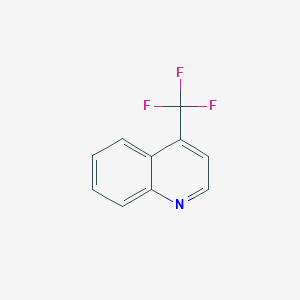

4-(Trifluoromethyl)quinoline is a heterocyclic compound that contains a quinoline ring, which is a benzene ring fused with a pyridine ring, and a trifluoromethyl group . It’s a building block in organic synthesis and has been used in the preparation of various derivatives .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)quinoline involves various methods. One method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . Another method involves a silver-catalyzed synthesis via a cascade alkyne – ketone – amino coupling/addition/condensation process in water .Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)quinoline is C10H6F3N . The structure is stabilized by various interactions, including intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .Chemical Reactions Analysis

4-(Trifluoromethyl)quinoline participates in various chemical reactions. For instance, it can undergo nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It can also react with 2′-amino-2,2,2-trifluoroacetophenones under catalysis by copper and silver complexes or salts to produce 2-aryl (alkyl)quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)quinoline include a melting point of 266-269 °C, a boiling point of 311.9±37.0 °C (Predicted), and a density of 1.3581 (estimate) . It’s a light greyish-beige powder .Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

La 4-(Trifluorometil)quinolina se utiliza como precursor en la síntesis de diversos compuestos novedosos. Por ejemplo, se ha utilizado en la síntesis de 4[[7-(trifluorometil)quinolin-4-yl]oxi]ftaloni-trilo .

Agentes Dirigidos a Microtúbulos (MTAs)

Se han diseñado y sintetizado derivados de this compound para que actúen como MTAs. Estos derivados exhiben actividad citotóxica contra varias líneas celulares, incluidas PC3, K562 y HeLa .

Investigación Antimalárica

El grupo trifluorometil en las quinolinas se ha estudiado por su papel en la actividad antimalárica. Los estudios mecanísticos sugieren que estos compuestos inhiben la respiración en los parásitos de la malaria a través del complejo cyt bc1 .

Funcionalización Química

El compuesto participa en enfoques novedosos para la funcionalización química, incluida la sustitución nucleofílica de átomos de flúor y reacciones de acoplamiento cruzado .

Terapia contra el Cáncer

El grupo trifluorometil está presente en fármacos aprobados por la FDA como el sorafenib, que ha recibido la designación de "Vía rápida" para la terapia del carcinoma hepatocelular avanzado (cáncer de hígado primario) .

Síntesis de Isoquinolinas Fluoradas

Sirve como bloque de construcción en la síntesis de isoquinolinas fluoradas, que han experimentado avances significativos en las metodologías sintéticas durante la última década .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(Trifluoromethyl)quinoline is the 80S ribosome of the Plasmodium falciparum . The 80S ribosome plays a crucial role in protein synthesis, which is vital for the survival and growth of the parasite .

Mode of Action

4-(Trifluoromethyl)quinoline interacts with its target, the 80S ribosome, by inhibiting protein synthesis, leading to schizonticidal effects . This interaction disrupts the normal functioning of the parasite, thereby exerting its antimalarial activity .

Biochemical Pathways

The action of 4-(Trifluoromethyl)quinoline affects the protein synthesis pathway in Plasmodium falciparum . By inhibiting the 80S ribosome, it disrupts the translation process, leading to a halt in protein production. This affects the growth and survival of the parasite, leading to its death .

Pharmacokinetics

4-(Trifluoromethyl)quinoline is heavily metabolized in the liver by the CYP3A4 enzyme . Its main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)quinoline’s action include the disruption of protein synthesis in Plasmodium falciparum, leading to the death of the parasite . This results in the clearance of the parasite from the host’s body, alleviating the symptoms of malaria .

Análisis Bioquímico

Biochemical Properties

4-(Trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

4-(Trifluoromethyl)quinoline exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in Trichomonas vaginalis, leading to cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of 4-(Trifluoromethyl)quinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase, inhibiting their catalytic activity . This inhibition disrupts essential metabolic pathways, leading to cellular dysfunction and, ultimately, cell death. Additionally, 4-(Trifluoromethyl)quinoline can interact with transcription factors, altering gene expression and affecting cellular processes such as apoptosis and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)quinoline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)quinoline remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species and lipid peroxidation, resulting in oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and antineoplastic activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-(Trifluoromethyl)quinoline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound inhibits key enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase, disrupting metabolic flux and altering metabolite levels . These interactions can lead to the accumulation of metabolic intermediates and byproducts, affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

4-(Trifluoromethyl)quinoline exhibits distinct subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization enables 4-(Trifluoromethyl)quinoline to interact with enzymes and proteins within these compartments, modulating their activity and affecting cellular processes such as metabolism and stress responses.

Propiedades

IUPAC Name |

4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXBXQWMBMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380664 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25199-77-3 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

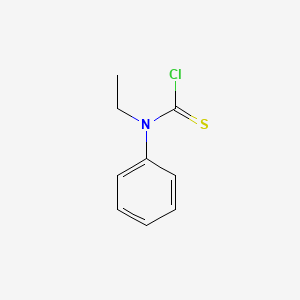

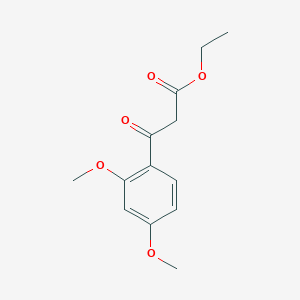

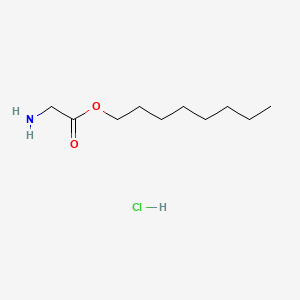

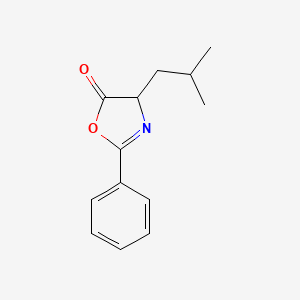

Synthesis routes and methods

Procedure details

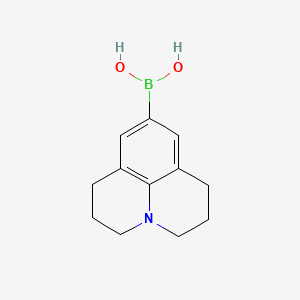

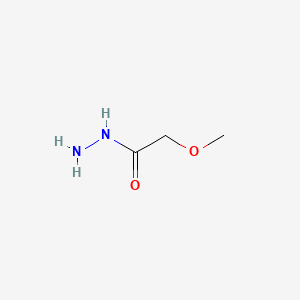

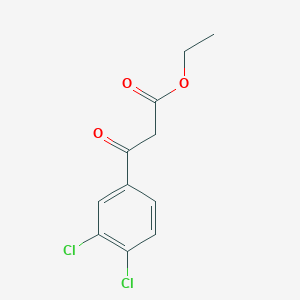

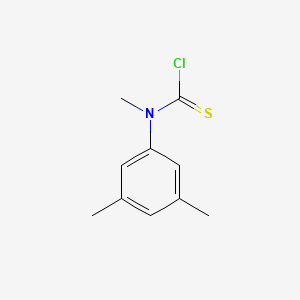

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

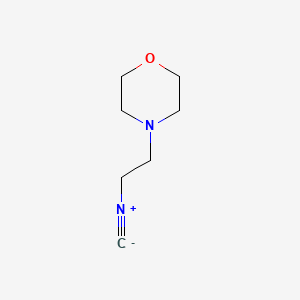

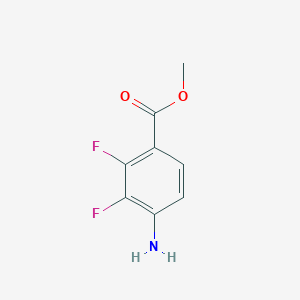

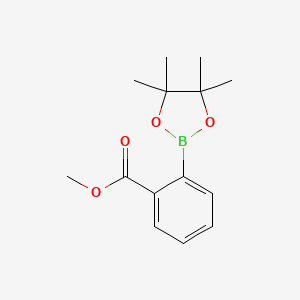

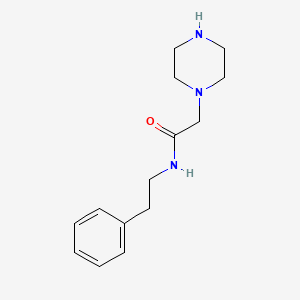

Feasible Synthetic Routes

Q & A

ANone: While a specific molecular weight isn't provided in the abstracts, the molecular formula of 4-(Trifluoromethyl)quinoline can be deduced as C10H6F3N.

ANone: Yes, several studies report spectroscopic data for various derivatives. For instance, [] utilizes 1H−, 13C−, 19F−, and 1H−13C 2D-NMR (HSQC, HMBC) spectroscopy, X-ray diffraction (SC-XRD), and HRMS for structural characterization. Another study [] relies on NMR spectral criteria to distinguish between 2-trifluoromethyl-4-quinolinones and the desired 4-trifluoromethyl-2-quinolinone isomers.

ANone: Several synthetic routes have been explored:

- Condensation and Cyclization: Ethyl 4,4,4-trifluoroacetoacetate can be reacted with anilines under controlled conditions, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. [, ]

- Friedlander Annulation: This reaction, catalyzed by proline or its potassium salt, allows for the synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives. [, ]

- One-Pot Synthesis from Pentafluoropropen-2-ol: A tandem sequence involving Mannich addition, Friedel-Crafts cyclization, and aromatization using pentafluoropropen-2-ol as a starting material grants access to 3-fluoro-4-(trifluoromethyl)quinolines. [, ]

- Copper-Catalyzed Annulation: A redox-neutral approach employs copper catalysis for the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. []

ANone: The reactivity of these compounds is diverse, allowing for various transformations:

- Nucleophilic Substitution: The fluorine atom in 3-fluoro-4-(trifluoromethyl)quinolines can be readily substituted by various nucleophiles. []

- Metalation and Functionalization: Depending on the reagents and conditions, 2-(trifluoromethyl)quinoline can undergo selective lithiation at different positions (3-, 4-, or 8-), enabling further functionalization. []

- Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the introduction of phenylacetylene substituents, leading to the formation of novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines. []

- Buchwald-Hartwig Amination: This reaction allows for the incorporation of morpholine and pyrrolidine moieties at the 6-position, yielding derivatives with interesting biomolecular binding properties. []

ANone: Research indicates that even minor changes in the substitution pattern can significantly alter the compound's properties:

- Steric Effects: Introducing bulky substituents, like methoxy groups, at specific positions can hinder reactions by exerting steric pressure. []

- Substitution Pattern: The specific position of substituents on the quinoline ring system plays a crucial role in determining the compound's activity, as seen in metalation reactions. []

ANone: Yes, several studies highlight the fluorescent properties of these compounds. For instance, 2-amino substituted 6,7-dimethoxy-4-(trifluoromethyl)quinolines are shown to be highly fluorescent and potentially suitable for biomolecule labeling. [, ] Additionally, other derivatives demonstrate varying fluorescence quantum yields depending on the solvent and substitution pattern. [, ]

ANone: This compound class displays promise in medicinal chemistry, with research indicating potential in the following areas:

- FXR Agonist: BMS-986318, a 4-(trifluoromethyl)quinoline derivative, acts as a potent nonbile acid farnesoid X receptor (FXR) agonist and has shown efficacy in preclinical models of liver cholestasis and fibrosis. []

- Antimycobacterial Activity: Some derivatives exhibit promising activity against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. []

- DNA/HSA Binding: Several derivatives have demonstrated significant interactions with ct-DNA and human serum albumin (HSA), suggesting potential applications in drug delivery and bioimaging. [, , ]

- G Protein-Coupled Receptor and Kinase Inhibition: Computational studies suggest that some derivatives might act as inhibitors of G protein-coupled receptors and kinases. []

ANone: Computational methods play a crucial role in understanding and predicting the properties of these compounds:

- Molecular Docking: This technique helps visualize and analyze the interactions of 4-(Trifluoromethyl)quinoline derivatives with biological targets like DNA and HSA. [, ]

- DFT Calculations: Density Functional Theory (DFT) calculations provide insights into the electronic structure, optical properties, and potential reactivity of these molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.